An In-Depth Technical Guide to the Mechanism of Action of (R)-SKF-38393 Hydrochloride
An In-Depth Technical Guide to the Mechanism of Action of (R)-SKF-38393 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-SKF-38393 hydrochloride is a selective and prototypical partial agonist for the D1-like dopamine (B1211576) receptors, encompassing both the D1 and D5 receptor subtypes. Its mechanism of action is primarily centered on the activation of these Gαs/olf-coupled receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade triggers a series of downstream events, most notably the phosphorylation of Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32), a key integrator of dopaminergic signaling in the brain. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of (R)-SKF-38393 hydrochloride activity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development applications.
Chemical and Physical Properties
(R)-SKF-38393 hydrochloride is the (R)-(+)-enantiomer of the racemic mixture SKF-38393. It is a benzazepine derivative with the following properties:
| Property | Value |
| Chemical Name | (R)-1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol hydrochloride |
| CAS Number | 81702-42-3[1] |
| Molecular Formula | C₁₆H₁₇NO₂ · HCl[1][2][3] |
| Molecular Weight | 291.77 g/mol [1][3][4] |
| Appearance | Off-white to light tan solid[1] |
| Solubility | Soluble in water (5 mg/mL), 0.1 M HCl (1.2 mg/mL), and ethanol (B145695) (3.4 mg/mL). Unstable in aqueous base.[1] |
| Purity | Typically ≥98% (HPLC)[1] |
Receptor Binding Affinity
(R)-SKF-38393 hydrochloride exhibits high affinity and selectivity for D1-like dopamine receptors (D1 and D5) over D2-like receptors (D2, D3, and D4). The binding affinities, expressed as inhibition constants (Ki), from various studies are summarized below. It is important to note that the racemic mixture, (±)-SKF-38393, is often used in studies, and its data is included for comparison.
| Receptor Subtype | (R)-SKF-38393 Ki (nM) | (±)-SKF-38393 Ki (nM) | Reference Radioligand | Tissue/Cell Line |
| Dopamine D1 | 1 | 151 | [³H]-SCH23390 | Rat Striatum |
| Dopamine D5 | ~0.5 | 9.3 (pKi) | [³H]-SCH23390 | Not Specified |
| Dopamine D2 | ~150 | 6.8 (pKi) | Not Specified | Not Specified |
| Dopamine D3 | ~5000 | 5.3 (pKi) | Not Specified | Not Specified |
| Dopamine D4 | ~1000 | 6.0 (pKi) | Not Specified | Not Specified |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity.
Functional Potency
As a partial agonist, (R)-SKF-38393 hydrochloride activates D1-like receptors to a submaximal level compared to the endogenous full agonist, dopamine. Its functional potency is typically quantified by its EC50 value in stimulating adenylyl cyclase activity.
| Assay | (R)-SKF-38393 EC50 | (±)-SKF-38393 IC50 | Experimental System |
| Adenylyl Cyclase Activation | 110 nM (EC50) | 110 nM (IC50) | Not Specified |
Signaling Pathways
The primary mechanism of action of (R)-SKF-38393 hydrochloride involves the activation of the Gαs/olf-cAMP signaling cascade. There is also evidence suggesting a potential, albeit less characterized, involvement of the phospholipase C (PLC) pathway.
Gαs/olf-Adenylyl Cyclase-PKA Pathway
Upon binding to the D1 or D5 receptor, (R)-SKF-38393 hydrochloride induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein (Gαs/olf). The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
PKA, in turn, phosphorylates numerous downstream targets, with a key substrate in dopaminoceptive neurons being DARPP-32. Phosphorylation of DARPP-32 at the threonine-34 (Thr34) residue converts it into a potent inhibitor of protein phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various proteins, thereby modulating neuronal excitability, gene expression, and synaptic plasticity.[5][6][7][8]
Figure 1: The Gαs-cAMP-PKA signaling pathway activated by (R)-SKF-38393.
Phospholipase C (PLC) Pathway
Some studies have suggested that D1-like receptors, upon stimulation by agonists such as SKF-38393, can also couple to Gq proteins and activate phospholipase C (PLC).[9] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The functional significance and the precise molecular mechanisms of this pathway in response to (R)-SKF-38393 are still under investigation and may be cell-type specific.
Figure 2: Putative Gαq-PLC signaling pathway associated with D1-like receptor activation.
Electrophysiological and Neurochemical Effects
The activation of D1-like receptors by (R)-SKF-38393 hydrochloride produces distinct electrophysiological and neurochemical changes in various brain regions, particularly in the striatum and hippocampus.
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Striatum: In striatal medium spiny neurons (MSNs), D1 receptor activation generally leads to an increase in neuronal excitability. This is mediated by the PKA-dependent modulation of various ion channels, including the enhancement of L-type Ca²⁺ currents and the inhibition of specific K⁺ currents. These effects contribute to the facilitation of long-term potentiation (LTP) at corticostriatal synapses.
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Hippocampus: (R)-SKF-38393 has been shown to enhance the frequency of spontaneous excitatory postsynaptic currents (EPSCs), suggesting a presynaptic mechanism that increases glutamate (B1630785) release.[9] This effect is dependent on PKA and contributes to synaptic plasticity in the hippocampus.
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Substantia Nigra: Systemic administration of SKF-38393 can modulate the firing rates of neurons in the substantia nigra pars reticulata (SNpr), an output nucleus of the basal ganglia. The direction of this modulation (excitation or inhibition) can depend on the functional state of the dopaminergic system.[10]
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the D1 receptor using [³H]-SCH23390 as the radioligand.
Materials:
-
Membrane Preparation: Crude membrane fractions from rat striatum or a cell line stably expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH23390 (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: 1 µM (+)butaclamol or 10 µM SCH23390.
-
Test Compound: (R)-SKF-38393 hydrochloride or other compounds of interest at various concentrations.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer
-
50 µL of [³H]-SCH23390 (final concentration ~0.3 nM)
-
50 µL of test compound dilution or vehicle (for total binding) or non-specific binding control.
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50 µL of membrane preparation (50-100 µg protein).
-
-
Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes with gentle agitation.[11]
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Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer.
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Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. nacchemical.com [nacchemical.com]
- 2. ()-SKF-38393 Hydrochloride - High Purity D1 Dopamine Receptor Agonist at Best Price [nacchemical.com]
- 3. ≥98% (HPLC), D1 dopamine receptor agonist, crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 4. GSRS [precision.fda.gov]
- 5. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DARPP-32 Phosphorylation Interactive Pathway [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Electrophysiological effects of SKF 38393 in rats with reserpine treatment and 6-hydroxydopamine-induced nigrostriatal lesions reveal two types of plasticity in D1 dopamine receptor modulation of basal ganglia output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
